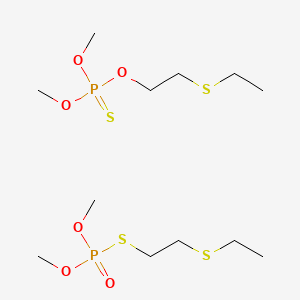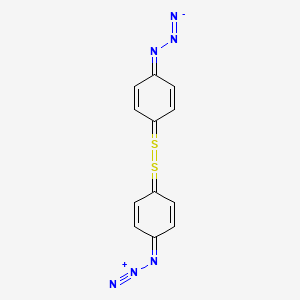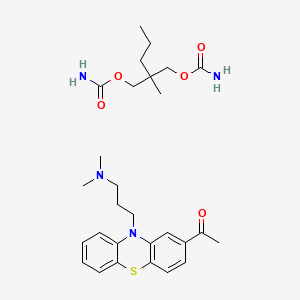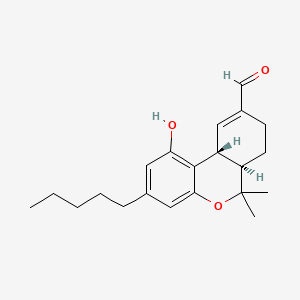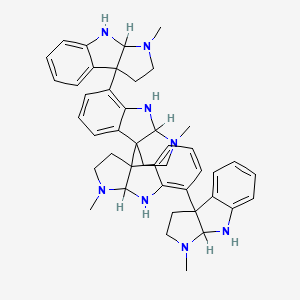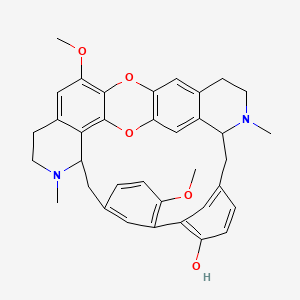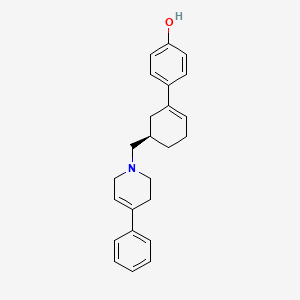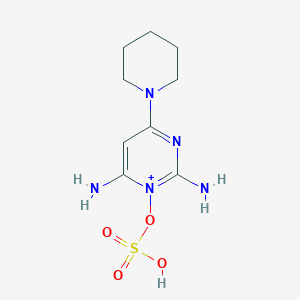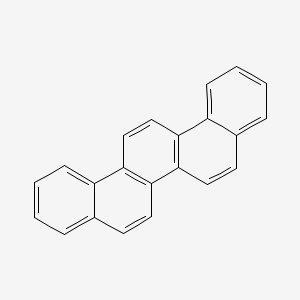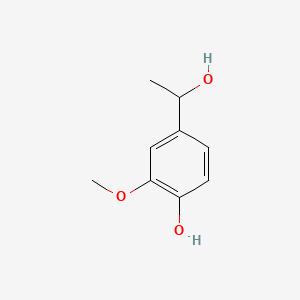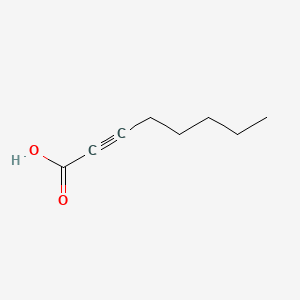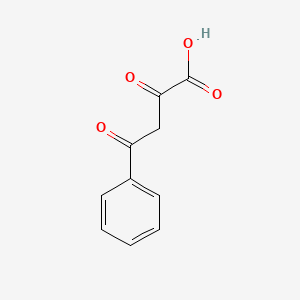
2,4-Dioxo-4-phenylbutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
2,4-Dioxo-4-phenylbutanoic acid has been synthesized through various methods, including as a byproduct in the attempted synthesis of complex organic molecules. For instance, it was synthesized during the preparation of a novel copper (II) nitrate complex, highlighting its relevance in the formation of metal-organic frameworks (Landry, Turnbull, & Twamley, 2007).
Molecular Structure Analysis
The molecular structure of 2,4-Dioxo-4-phenylbutanoic acid and its complexes, such as with copper (II) nitrate, reveals a fascinating geometry. The compound crystallizes in the triclinic space group with square pyramidal geometry around the copper ions, indicating its potential for forming stable complexes with metals (Landry, Turnbull, & Twamley, 2007).
Chemical Reactions and Properties
The compound exhibits intriguing chemical behavior, including tautomerism, intramolecular hydrogen bonding, and complexation reactions. Its tautomers have different stabilities, influenced by electron delocalization and intramolecular H-bonds. Additionally, its acidity varies across different tautomers, with solvent and phase changes significantly affecting these properties (Khalilinia & Ebrahimi, 2019).
Physical Properties Analysis
The physical properties of 2,4-Dioxo-4-phenylbutanoic acid, such as solubility, melting point, and crystal structure, have been extensively studied. These properties are crucial for its application in synthesis and material science. The compound's ability to form distinct molecular units with metals, as seen in its copper complex, underscores its utility in designing novel materials (Landry, Turnbull, & Twamley, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and involvement in various chemical reactions, have been a subject of study. For example, its conversion to enantiomerically pure amino acids through biocatalysis underscores its versatility in organic synthesis. The compound's reactivity forms the basis for developing pharmaceuticals and complex organic molecules (Fadnavis, Seo, Seo, & Kim, 2006).
Applications De Recherche Scientifique
Synthesis and Structure
2,4-Dioxo-4-phenylbutanoic acid has been utilized in the synthesis of novel complexes, such as a copper (II) nitrate complex. This compound was synthesized as a biproduct in an attempt to create a more complex hexanetetrone. The synthesized copper complex features two distinct molecular units, each exhibiting square pyramidal geometry, held together by pi-stacking interactions and hydrogen bonding (Landry, Turnbull, & Twamley, 2007).
Tautomerism and Acidity
Research has explored the tautomerism, intramolecular hydrogen bonding, acidity, and complexation of 2,4-dioxo-4-phenylbutanoic acid (DPBA). Quantum mechanical calculations have been used to investigate these properties in both gas and solution phases. It was found that enolic tautomers are more stable than diketo across various conditions, and the study provides insights into the relative stability, acidity, and complexation behavior of DPBA and its derivatives (Khalilinia & Ebrahimi, 2019).
Biologically Active Derivatives
The compound has been used to prepare biologically active derivatives, such as 3-arylhydrazono-2,4-dioxo-4-phenylbutanoates. These derivatives have potential applications in medicinal chemistry and were characterized using various analytical methods (Kabirifard, Alimardani, Ataeimehr, & Rezai, 2013).
Asymmetric Hydrogenation
Asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids, using a Ru catalyst, has been reported. This process resulted in high enantioselectivity and is an efficient method for synthesizing common intermediates for ACE inhibitors (Zhu et al., 2010).
Quantum Computational and Spectroscopic Studies
The molecule has been the subject of quantum computational and spectroscopic studies, analyzing its structure, vibrational spectra, and potential applications in fields like non-linear optics and molecular docking (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Enantioselective Synthesis
Research has also focused on enantioselective synthesis using biocatalysis. For instance, Enterobacter sp. BK2K was used to convert 2,4-dioxo-4-phenylbutyric acid into enantiomerically pure (S)-2-amino acids, demonstrating high yields and purity (Fadnavis, Seo, Seo, & Kim, 2006).
Versatile Intermediate for Synthesis
Ethyl 2,4-dioxo-4-phenylbutyrate, derived from 2,4-dioxo-4-phenylbutanoic acid, has been identified as a versatile intermediate for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters. This demonstrates its utility in the synthesis of complex organic molecules (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dioxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFWCXVYCDKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-4-phenylbutanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


